4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core and a cyclopenta[d][1,3]dioxol moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopenta[d][1,3]dioxol Moiety: This step involves the regioselective ring-opening reaction of a suitable precursor, such as isosorbide, with a halogenating agent like trimethylsilyl iodide in the presence of acetone.
Introduction of the Pyrrolo[2,3-d]pyrimidine Core: The epoxide is then reacted with a suitable nucleophile, such as benzonitrile, in the presence of a Lewis acid like boron trifluoride etherate to form the pyrrolo[2,3-d]pyrimidine core.
Chlorination and Vinylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the chloro group .
Scientific Research Applications
4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biological Research: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxyethanol: This compound shares a similar cyclopenta[d][1,3]dioxol moiety but differs in its functional groups and overall structure.
2-(((3aR,4S,6R,6aS)-6-((7-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol: This compound has a similar core structure but includes additional functional groups that confer different biological activities.
Uniqueness
4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combination of a pyrrolo[2,3-d]pyrimidine core and a cyclopenta[d][1,3]dioxol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18ClN3O2 |
---|---|
Molecular Weight |
319.78 g/mol |
IUPAC Name |
7-[(3aS,4R,6R,6aR)-6-ethenyl-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H18ClN3O2/c1-4-9-7-11(13-12(9)21-16(2,3)22-13)20-6-5-10-14(17)18-8-19-15(10)20/h4-6,8-9,11-13H,1,7H2,2-3H3/t9-,11+,12+,13-/m0/s1 |
InChI Key |
WQSKWEMSVIXHCU-SQNXGDPESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=CC4=C3N=CN=C4Cl)C=C)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)N3C=CC4=C3N=CN=C4Cl)C=C)C |
Origin of Product |
United States |
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